Product packaging for 3-(2-Ethylphenoxy)propanoic acid(Cat. No.:CAS No. 938125-47-4)

3-(2-Ethylphenoxy)propanoic acid

Cat. No.: B2412297
CAS No.: 938125-47-4
M. Wt: 194.23
InChI Key: SLMQDZRUTHSLNN-UHFFFAOYSA-N
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Description

3-(2-Ethylphenoxy)propanoic acid is a phenoxyalkanoic acid derivative of interest in biochemical and physiological research. This compound is part of a class of chemicals known to exhibit auxin-like activity, mimicking plant growth hormones and making them valuable for studying plant physiology and the mechanism of action of synthetic herbicides . Researchers investigate such compounds to understand the enantioselective effects of chiral molecules in biological systems, as the R- and S-enantiomers often display different biological activities and environmental fates . Beyond plant science, structurally similar ω-(phenoxy)alkanoic acids have been identified as prodrugs that can be biotransformed via the mitochondrial β-oxidation pathway. This makes this compound a potential candidate for research focused on targeted drug delivery, particularly for delivering phenolic antioxidants to mitochondria to study their role in oxidative stress and cellular damage . As with related compounds, it is crucial for researchers to handle this material with care, using appropriate personal protective equipment as it may cause skin, eye, and respiratory irritation . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household, agricultural, medical, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B2412297 3-(2-Ethylphenoxy)propanoic acid CAS No. 938125-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-9-5-3-4-6-10(9)14-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQDZRUTHSLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Approaches in the Theoretical Study of 3 2 Ethylphenoxy Propanoic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as 3-(2-Ethylphenoxy)propanoic acid, and its protein target.

The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field to estimate the strength of the interaction. For instance, studies on similar propanoic acid derivatives, like ketoprofen, have utilized molecular docking to understand their binding to cyclooxygenase (COX) enzymes. nih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies on this compound are not widely published, the methodology would be applied to identify its potential biological targets and elucidate its binding mechanism. For example, docking it against a panel of enzymes, such as those involved in inflammation or metabolic pathways, could reveal potential inhibitory activities. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-8.5Ser280, Tyr314, His440Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II-6.9His94, Thr199, Pro202Hydrogen Bond, van der Waals

Note: The data in this table is illustrative and represents the type of results generated from molecular docking simulations. It is based on typical interactions observed for similar molecules and does not represent experimentally validated results for this compound.

Advanced Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and stability. nih.govresearchgate.net

For this compound, MD simulations can explore its vast conformational landscape, identifying the most stable three-dimensional structures in different environments (e.g., in water or bound to a protein). This is crucial because the molecule's shape dictates its biological activity. The simulation tracks atomic trajectories, from which properties like the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be calculated to assess structural stability and compactness. nih.gov While specific MD studies on this compound are scarce, the methodology is standard for developing molecular force fields for simulations of biomolecular systems. uq.edu.au

Table 2: Example Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
Average RMSD1.5 ÅMeasures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability.
Average Radius of Gyration (Rg)3.2 ÅIndicates the compactness of the molecule over the simulation time.
Number of Intramolecular Hydrogen Bonds1-2Fluctuations in hydrogen bonds within the molecule, often involving the carboxylic acid group.

Note: This table provides example metrics that would be obtained from an MD simulation to analyze the flexibility and stability of the compound.

Application of Quantum Chemical Methods (e.g., Density Functional Theory for Electronic Structure and Spectroscopic Property Prediction)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. DFT calculates the electronic structure of a molecule based on its electron density, providing accurate predictions of various properties. mdpi.com

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable, lowest-energy three-dimensional structure.

Predict Spectroscopic Properties: Calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Analyze Electronic Properties: Map the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding reactivity and intermolecular interactions. mdpi.com It can also determine frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity.

In studies of related compounds, such as 3-(2-Formylphenoxy)propanoic acid, crystallographic data has been used to understand crystal packing and intermolecular interactions like hydrogen bonding, which complements the insights gained from theoretical methods like DFT. nih.govresearchgate.net

Table 3: Predicted Spectroscopic and Electronic Properties for this compound using DFT

PropertyPredicted ValueSignificance
¹H NMR Shift (Carboxylic H)~12 ppmHelps in structural elucidation by identifying the acidic proton.
C=O Stretching Frequency (IR)~1705 cm⁻¹Confirms the presence of the carboxylic acid functional group.
HOMO-LUMO Energy Gap5.4 eVIndicates the molecule's electronic stability and chemical reactivity.
Dipole Moment2.8 DebyeRelates to the molecule's polarity and its interaction with polar solvents and protein binding sites.

Note: These values are illustrative and represent typical outcomes from DFT calculations for a molecule of this type.

In Silico Screening Methodologies for Target Identification and Lead Optimization

In silico screening involves computationally searching large databases of compounds to identify molecules that are likely to bind to a specific biological target. This approach accelerates the drug discovery process by narrowing down the number of candidates for experimental testing. mdpi.com

If this compound were a hit compound from an initial screen, in silico methods could be used for lead optimization. This involves creating a virtual library of derivatives and evaluating them computationally to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govarxiv.org For example, modifications could be made to the ethyl group or the phenyl ring, and these new structures would be re-docked into the target protein to predict whether the changes improve the desired activity. nih.govarxiv.org Pharmacophore modeling, which defines the essential 3D arrangement of features necessary for biological activity, can also be used to guide the design of more potent analogs. mdpi.com

Prediction and Interpretation of Molecular Descriptors Relevant to Biological Activity and Interactions

Molecular descriptors are numerical values that characterize specific properties of a molecule. These descriptors can be calculated from the molecular structure and are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds. mdpi.com

For this compound, key descriptors include:

XlogP: A measure of lipophilicity, which affects membrane permeability and solubility. uni.lu

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with drug transport properties.

Hydrogen Bond Donors/Acceptors: The number of potential hydrogen bonds the molecule can form, crucial for target binding. nih.gov

Molecular Weight: A fundamental physical property influencing pharmacokinetics. uni.lu

These descriptors help predict a molecule's drug-likeness and potential for development as a therapeutic agent.

Table 4: Key Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueReferenceRelevance to Biological Activity
Molecular FormulaC₁₁H₁₄O₃ uni.luBasic identity of the compound.
Molecular Weight194.23 g/mol cymitquimica.comInfluences absorption, distribution, and metabolism.
XlogP2.7 uni.luIndicates good lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donor Count1 nih.govThe carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptor Count3 nih.govThe ether oxygen and carbonyl oxygen atoms can accept hydrogen bonds.
Rotatable Bond Count4Relates to conformational flexibility.

Note: The data is compiled from chemical databases and computational predictions.

Environmental Fates and Biotransformation Pathways of Aryloxypropanoic Acid Derivatives

Abiotic Degradation Mechanisms in Various Environmental Compartments (e.g., Hydrolysis, Photodegradation)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For aryloxypropanoic acid derivatives, the key abiotic mechanisms are hydrolysis and photodegradation.

Hydrolysis: This process involves the cleavage of a chemical bond by the addition of a water molecule. The ether linkage (C-O-C) in aryloxypropanoic acids is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). However, the rate of hydrolysis can be influenced by temperature and the presence of catalysts. For some related propanoic acid derivatives, hydrolysis half-lives are estimated to be extremely long, suggesting high stability in water in the absence of other degradation factors. epa.gov

Photodegradation: This is often the most significant abiotic degradation pathway for aryloxypropanoic acids in aerobic environments. researchgate.net Photodegradation occurs when the compound absorbs light energy, leading to the breaking of chemical bonds. This process can happen directly or be mediated by other light-absorbing molecules in the environment (indirect photolysis). The process typically involves three stages: researchgate.netresearchgate.net

Initiation: The absorption of light, often UV radiation from the sun, breaks a bond in the molecule to form a free radical. researchgate.net

Propagation: The initial radical reacts with oxygen to create peroxide radicals, which can then react with other molecules, propagating a chain reaction. researchgate.net

Termination: The reaction ceases when radicals combine to form inert products. researchgate.net

For phenoxy-type compounds, photodegradation can lead to the cleavage of the ether bond, ultimately breaking down the molecule. researchgate.net The efficiency of this process is dependent on factors like sunlight intensity, water clarity, and the presence of sensitizing substances.

Biotic Degradation Processes and Microbial Metabolism in Ecosystems

The primary mechanism for the breakdown of aryloxypropanoic acid derivatives in the environment is through the metabolic activity of microorganisms. This biotic degradation is a crucial process that reduces the persistence of these compounds in soil and water.

Identification of Key Microbial Strains and Enzymatic Systems Involved in Biotransformation

A diverse range of microorganisms, including bacteria and fungi, have been identified that can degrade aryloxypropanoic acid herbicides. These microbes are ubiquitous in the environment, particularly in soils and water bodies that have had previous exposure to these compounds. nih.gov

Bacterial genera such as Pseudomonas, Chelatobacter, and Chelatococcus are well-documented for their ability to utilize similar compounds as a source of carbon and energy. nih.govnih.gov For instance, in the degradation of the herbicide dichlorprop, strains of Sphingomonas, Delftia, and Comamonas have been shown to be effective. The degradation pathways often begin with the cleavage of the ether bond, a critical step catalyzed by specific enzymes.

Potential for Bioremediation Strategies

The ability of microorganisms to degrade aryloxypropanoic acids opens up possibilities for bioremediation—the use of biological systems to clean up contaminated environments. Strategies can include:

Bioaugmentation: Introducing specific, highly effective microbial strains or consortia to a contaminated site to accelerate the degradation process.

Biostimulation: Amending the contaminated environment with nutrients or oxygen to stimulate the growth and activity of the indigenous microbial populations that are capable of degrading the target compound.

These approaches have been successfully applied to remediate soils and water contaminated with phenoxy acid herbicides, suggesting a strong potential for their application to other compounds within the aryloxypropanoic acid class.

Assessment of Environmental Mobility and Persistence in Aquatic and Terrestrial Systems

The environmental mobility and persistence of a chemical determine its potential to spread in the environment and the duration for which it remains a potential concern.

Mobility: The mobility of aryloxypropanoic acids is largely governed by their water solubility and their tendency to adsorb to soil particles. As weak acids, their solubility and adsorption are highly pH-dependent. In their anionic (negatively charged) form, which is predominant in neutral to alkaline soils and waters, they are relatively water-soluble and exhibit low adsorption to soil organic matter and clay particles. This leads to a moderate to high potential for leaching through the soil profile and into groundwater. Conversely, in acidic environments, they are more likely to be in their non-ionized form, which is less water-soluble and more strongly adsorbed to soil, reducing their mobility. nih.gov

Persistence: The persistence of aryloxypropanoic acids is a measure of how long they last in the environment before being broken down. This is typically measured in terms of a half-life (the time it takes for 50% of the compound to disappear). While abiotic processes contribute to their breakdown, biotic degradation is the primary factor determining their persistence. In general, these compounds are considered to be of low to moderate persistence. Half-lives in soil can range from a few days to several weeks, depending on environmental conditions such as temperature, moisture, pH, and the abundance of competent microbial populations.

Table 1: Factors Influencing Environmental Mobility and Persistence

Parameter Influence on 3-(2-Ethylphenoxy)propanoic acid (by analogy)
Soil pH Higher pH increases water solubility and mobility; lower pH increases adsorption and reduces mobility.
Soil Organic Matter Higher organic matter content can increase adsorption, reducing mobility.
Temperature Higher temperatures generally increase the rate of microbial degradation, reducing persistence.
Moisture Adequate soil moisture is essential for microbial activity and degradation.
Microbial Population An active and adapted microbial community significantly reduces persistence.

Characterization of Environmental Metabolites and Their Subsequent Fates

The degradation of aryloxypropanoic acids, whether by abiotic or biotic means, results in the formation of intermediate compounds known as metabolites. The primary initial metabolite from the breakdown of compounds like this compound is expected to be 2-ethylphenol (B104991) , resulting from the cleavage of the ether linkage.

The pathway generally proceeds as follows:

Ether Bond Cleavage: The bond connecting the phenoxy group to the propanoic acid side chain is broken, yielding 2-ethylphenol and a propanoic acid moiety.

Aromatic Ring Cleavage: The resulting 2-ethylphenol, which is itself a pollutant, is then typically hydroxylated by microbial dioxygenases. This introduces additional hydroxyl groups onto the aromatic ring, making it unstable.

Ring Opening: The hydroxylated ring is subsequently cleaved, breaking open the aromatic structure to form aliphatic carboxylic acids.

Mineralization: These simpler organic acids are then further metabolized by common microbial pathways, ultimately being converted to carbon dioxide, water, and biomass.

The environmental fate of these metabolites is critical. While the parent compound may be degraded, its metabolites could have their own toxicity and persistence profiles. However, in the case of aryloxypropanoic acids, the microbial pathways that have evolved to break them down are generally efficient at mineralizing the breakdown products completely, thus preventing the long-term accumulation of toxic intermediates. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Ethylphenoxy Propanoic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, UV-Visible Spectroscopy)

Spectroscopic methods are indispensable for the structural confirmation of 3-(2-Ethylphenoxy)propanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would yield unique signals corresponding to each distinct nucleus in the structure.

¹H NMR: The proton NMR spectrum is predicted to show several distinct signals. The ethyl group on the phenyl ring would produce a triplet and a quartet. The propanoic acid moiety would display two methylene (B1212753) groups, each appearing as a triplet, and a highly deshielded, broad singlet for the carboxylic acid proton. The protons on the aromatic ring would appear as a complex multiplet in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (e.g., 3:2:2:2:1:4 for the CH₃, ethyl CH₂, propanoic CH₂, propanoic CH₂O, COOH, and aromatic H's, respectively). docbrown.info

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each of the 11 carbon atoms in the molecule, as there are no elements of symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. The aromatic carbons would resonate between approximately 110 and 160 ppm, while the aliphatic carbons of the ethyl and propanoic acid groups would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on the analysis of similar structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (Ar-H)6.8 - 7.3Multiplet4H
Methylene (-O-CH₂-)~4.2Triplet2H
Methylene (-CH₂-COOH)~2.8Triplet2H
Ethyl (-CH₂-Ar)~2.6Quartet2H
Ethyl (-CH₃)~1.2Triplet3H

Expected IR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for its constituent functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium
EtherC-O Stretch1200 - 1260Strong
Aliphatic GroupsC-H Stretch2850 - 2975Medium
Aromatic RingC-H Stretch3000 - 3100Medium-Weak

UV-Visible Spectroscopy UV-Visible spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. It is expected to exhibit characteristic π → π* transitions, with absorption maxima likely occurring in the ultraviolet region, typically around 270-280 nm, which is characteristic of phenoxy-type compounds. researchgate.net

High-Resolution Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry, Ultra-High Performance Liquid Chromatography with Diode Array Detection)

Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step before quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of this compound by GC is challenging due to its low volatility and high polarity imparted by the carboxylic acid group. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). Once derivatized, the compound can be separated from other sample components on a GC column, often one with a non-polar or mid-polar stationary phase. The separated analyte then enters the mass spectrometer, which provides mass information for identification and quantification. nist.gov

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) UHPLC is a highly suitable technique for the direct analysis of this compound without the need for derivatization. nih.gov Separation is typically achieved using a reversed-phase column (such as a C18 column). sielc.com The mobile phase usually consists of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good peak shape and resolution. sielc.com The Diode Array Detector (DAD) continuously records the UV-Vis spectrum of the eluting compounds, allowing for both quantification at a specific wavelength and confirmation of peak purity by examining the spectra across the peak. nih.gov

Applications of Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful tool valued for its high sensitivity and specificity, making it ideal for detecting trace amounts of substances and identifying unknown metabolites.

Trace Analysis When coupled with a chromatographic system (GC-MS or LC-MS), MS can operate in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highly sensitive and selective trace analysis. In these modes, the instrument is set to detect only specific mass-to-charge ratio (m/z) values corresponding to the target analyte and its fragments. This targeted approach filters out background noise, enabling the detection and quantification of this compound at very low concentrations in complex samples.

Metabolite Identification High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with extremely high accuracy. This allows for the determination of the elemental composition of the parent compound and its potential metabolites. Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring, oxidation of the ethyl group, or cleavage of the ether bond. By comparing the accurate masses of ions detected in dosed versus control biological samples, potential metabolites can be identified. The fragmentation pattern of these metabolites can then be studied using tandem MS (MS/MS) to elucidate their precise structures. hmdb.ca

Predicted Mass Spectrometry Fragments for this compound This table presents predicted fragments based on common fragmentation pathways for carboxylic acids and ethers.

m/z ValuePossible Fragment IdentityFragmentation Pathway
194[M]⁺Molecular Ion: [C₁₁H₁₄O₃]⁺
149[M - COOH]⁺Loss of the carboxyl group
121[C₈H₉O]⁺Cleavage of the ether bond (ethylphenoxy moiety)
107[C₇H₇O]⁺Benzylic cleavage from the ethylphenoxy moiety
73[C₃H₅O₂]⁺Propanoic acid side chain fragment

Integration of Advanced Data Analysis and Chemometric Methods (e.g., Principal Component Analysis, Support Vector Machines) for Complex Sample Analysis

When analyzing large datasets from studies involving complex biological or environmental samples, chemometric methods are employed to extract meaningful information.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex data. In a metabolomics study, for example, PCA can be applied to LC-MS data to visualize clustering, trends, or outliers among samples. This can help in identifying systematic variations in the metabolic profile that may be linked to the presence or effects of this compound.

Support Vector Machines (SVM): SVM is a supervised machine learning algorithm that can be used for classification and regression. After identifying key features (e.g., specific ions corresponding to the compound and its metabolites), an SVM model can be trained to classify new, unknown samples. For instance, a model could be built to distinguish between samples from an exposed and a control group based on their analytical profiles.

Method Development for Analysis in Biological and Environmental Matrices

Developing a reliable method for analyzing this compound in matrices such as blood, urine, or water requires careful optimization and validation.

The process begins with developing an efficient sample preparation protocol to extract the analyte and remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. For a moderately polar compound like this compound, a reversed-phase or mixed-mode SPE sorbent would likely be effective for isolation from aqueous matrices.

The subsequent analytical method must be validated to ensure its performance is reliable and fit for purpose. According to international guidelines, validation typically involves assessing the following parameters:

Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of other components.

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements (assessed as repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Recovery: The efficiency of the extraction procedure. nih.gov

Successful development and validation of such a method are crucial for its application in clinical, toxicological, or environmental monitoring studies.

Future Directions and Emerging Research Avenues for 3 2 Ethylphenoxy Propanoic Acid Research

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of aryloxypropanoic acids, often reliant on methods like the Williamson ether synthesis, faces increasing scrutiny due to environmental and efficiency concerns. Future research is pivoting towards greener and more sustainable alternatives. Key areas of development include biocatalysis and flow chemistry, which promise higher yields, reduced waste, and safer operational conditions.

Current industrial production of related compounds often involves chemical synthesis methods that can be costly and environmentally taxing. researchgate.net The future lies in eco-sustainable processes. researchgate.netrsc.org For instance, the adaptation of procedures for reacting phenols with propiolic acid and its esters has shown success in creating related thio-compounds with high stereoselectivity, a technique that could be explored for 3-(2-Ethylphenoxy)propanoic acid. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryloxypropanoic Acids

Feature Traditional Synthesis (e.g., Williamson Ether) Emerging Sustainable Routes
Reagents Often uses harsh bases and hazardous solvents. Utilizes enzymes (biocatalysis) or occurs in solvent-free or green solvent systems.
Efficiency Can suffer from moderate yields and side reactions. Aims for higher yields, selectivity, and atom economy.
Waste Generates significant salt byproducts and solvent waste. Produces less waste through catalytic processes and recycling of materials.
Conditions Typically requires high temperatures and prolonged reaction times. Often proceeds under milder conditions (lower temperature and pressure).

| Scalability | Can be challenging to scale safely and efficiently. | Flow chemistry offers enhanced control and safer scalability. |

Future efforts will likely focus on designing enzymatic pathways or chemo-enzymatic strategies tailored for the synthesis of this compound, significantly reducing the environmental footprint of its production.

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

The aryloxypropanoic acid scaffold is a component of various biologically active molecules, including drugs and herbicides. While the specific biological profile of this compound is not extensively detailed, its structural class is known for a wide range of activities, suggesting significant untapped potential. orientjchem.orgresearchgate.net

Derivatives of arylpropionic acids are recognized for their anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.net For example, modifications to the carboxyl group of some nonsteroidal anti-inflammatory drugs (NSAIDs) have led to enhanced activity with fewer side effects. orientjchem.org Furthermore, certain phenoxypropanoic acid derivatives have been designed as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are crucial targets in the treatment of type 2 diabetes and dyslipidemia. nih.gov

Research into related structures reveals that even slight modifications can significantly alter biological effects. researchgate.net Future investigations should therefore include broad-spectrum screening of this compound against a diverse array of biological targets.

Table 2: Potential Therapeutic Areas for Future Investigation

Therapeutic Area Rationale Based on Aryloxypropanoic Acid Class Potential Molecular Targets
Metabolic Disease Known PPARα/γ agonism in some derivatives for treating type 2 diabetes. nih.gov Peroxisome Proliferator-Activated Receptors (PPARs)
Inflammation Core structure is related to NSAIDs like ibuprofen (B1674241). orientjchem.orgresearchgate.net Cyclooxygenase (COX-1, COX-2) enzymes orientjchem.org
Oncology Some arylpropionic acid derivatives show anti-cancer activity. orientjchem.orgresearchgate.net Various cell signaling pathways involved in proliferation and apoptosis.

| Infectious Diseases | Documented antibacterial activity in related compounds. orientjchem.orgresearchgate.net | Bacterial cell wall synthesis, DNA replication enzymes. |

Integration of Multi-Omics Data with Computational Modeling for Systems-Level Understanding

To unlock a deeper understanding of how this compound interacts with biological systems, future research must move beyond single-endpoint assays. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with computational modeling is essential for building a holistic picture. mdpi.comunimib.it This systems biology approach can reveal complex molecular networks and predict a compound's effects, from cellular mechanisms to organism-level responses. mdpi.comnih.gov

By combining different omics technologies, researchers can complement the shortcomings of any single approach and gain a more robust understanding of biological mechanisms. youtube.com For instance, integrating transcriptomic and proteomic data from cells or tissues exposed to this compound can identify which genes and proteins are expressed and how they interact in response to the compound. biorxiv.org These datasets can then be used to construct and validate computational models, such as quantitative structure-activity relationship (QSAR) models, to predict the activity of new derivatives or to simulate the compound's metabolic fate. researchgate.net

The use of machine learning and artificial intelligence to analyze these large, complex datasets will be crucial for identifying novel drug-target interactions and understanding the intricate biological processes at play. unimib.itnih.gov

Table 3: Application of Omics and Computational Tools

Technology Application in this compound Research Expected Insights
Transcriptomics Analyze changes in gene expression in response to the compound. Identification of regulated signaling pathways and genetic networks. mdpi.com
Proteomics Quantify changes in protein levels and post-translational modifications. Understanding of functional changes in cellular machinery. nih.gov
Metabolomics Profile changes in small-molecule metabolites. Elucidation of metabolic pathway perturbations and compound biotransformation. nih.gov
Computational Modeling Simulate interactions with biological targets (e.g., molecular docking). Prediction of binding affinity and mechanism of action. nih.gov

| Systems Biology | Integrate all omics data into a comprehensive network model. unimib.it | Holistic view of the compound's biological impact and off-target effects. mdpi.comnih.gov |

Advanced Environmental Remediation Strategies for Aryloxypropanoic Acids

Given that some aryloxypropanoic acids are used as herbicides, understanding their environmental fate and developing effective remediation strategies is paramount. Future research should focus on advanced methods for the detection and degradation of these compounds in soil and water.

Advanced oxidation processes (AOPs), such as the use of Fenton's reagent, have shown high efficiency in degrading persistent organic pollutants and could be adapted for aryloxypropanoic acids. nih.gov Another promising avenue is bioremediation, which utilizes microorganisms or plants (phytoremediation) to break down or sequester contaminants. The search for and genetic engineering of microbes with specific enzymatic pathways capable of degrading the stable ether linkage in these compounds could provide a highly effective and environmentally friendly cleanup solution. nih.gov

Research into the microbial communities capable of degrading compounds like bisphenol A (BPA) through multi-omics approaches has revealed the complex interactions that allow for their breakdown. nih.gov A similar strategy could be employed to discover and enhance microbial consortia for the efficient remediation of this compound and its relatives.

Interdisciplinary Collaborations Driving Breakthroughs in Phenoxypropanoic Acid Science

The complexity of the research avenues outlined—from green synthesis to systems biology and environmental science—necessitates a move away from siloed research. Future breakthroughs will be driven by interdisciplinary collaborations that bring together experts from diverse fields. plos.org

Chemists designing new synthetic routes, biologists and pharmacologists screening for novel activities, computational biologists modeling complex interactions, and environmental scientists assessing ecological impact must work in concert. There is a recognized understanding that interdisciplinary research fosters ideas that transcend the boundaries of a single discipline, leading to more creative and original outcomes. plos.org Such collaborative efforts will accelerate the translation of fundamental discoveries into practical applications, whether in medicine, agriculture, or environmental management. This integrated approach ensures that the development of compounds like this compound is not only scientifically advanced but also safe, sustainable, and beneficial to society.

Q & A

Basic Research Questions

Synthetic Methodologies Q: What are the common synthetic routes for preparing 3-(2-Ethylphenoxy)propanoic acid in laboratory settings? A: Synthesis typically involves nucleophilic substitution between 2-ethylphenol and a propanoic acid derivative (e.g., β-propiolactone or acrylic acid derivatives). Key steps include:

  • Step 1: Activation of the phenol group via deprotonation using bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Alkylation of the activated phenol with a propanoic acid precursor under controlled temperatures (60–80°C) .
  • Step 3: Acidic workup to hydrolyze intermediates and isolate the final product via recrystallization or column chromatography . Yield optimization often requires adjusting catalyst concentrations (e.g., phase-transfer catalysts) and reaction times .

Analytical Characterization Q: Which analytical techniques are recommended for characterizing the purity and structure of this compound? A: A multi-technique approach ensures accuracy:

  • GC-MS/LC-MS: For molecular weight confirmation and impurity profiling. Example parameters: Electron ionization (EI) at 70 eV for GC-MS; negative-ion mode with a C18 column for LC-MS .
  • NMR: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve ethylphenoxy and propanoic acid moieties. Chemical shifts for aromatic protons typically appear at δ 6.8–7.2 ppm .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Advanced Research Questions

Data Contradiction Analysis Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when analyzing this compound derivatives? A: Discrepancies may arise from isomerism or residual solvents. Strategies include:

  • Cross-validation: Compare data with computational predictions (e.g., DFT simulations for NMR shifts) .
  • Isotopic labeling: Use deuterated analogs to distinguish overlapping signals in crowded spectra .
  • High-resolution MS: Confirm molecular formulas (e.g., m/z 208.0735 for C₁₁H₁₄O₃) to rule out adducts or contaminants .

Synthetic Optimization Q: What strategies are effective in optimizing the yield of this compound during multi-step synthesis? A: Critical factors include:

  • Catalyst selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature control: Gradual heating (60°C → 80°C) minimizes side reactions like esterification .
  • Purification: Use of preparative HPLC or silica gel chromatography to isolate high-purity intermediates .

Structure-Activity Relationships Q: How does the electronic nature of substituents on the phenyl ring influence the reactivity of 3-(substituted phenoxy)propanoic acid derivatives? A: Substituents alter electron density, affecting both chemical and biological activity:

  • Electron-withdrawing groups (e.g., -NO₂): Increase acidity of the propanoic moiety, enhancing metal chelation potential .
  • Electron-donating groups (e.g., -OCH₃): Stabilize the phenoxy group, reducing hydrolysis rates .
  • Comparative studies: Hammett plots (σ values) correlate substituent effects with reaction kinetics or binding affinities .

Biological Interaction Studies Q: What in vitro models are appropriate for assessing the biological activity of this compound, particularly in enzyme inhibition studies? A: Methodologies include:

  • Enzyme assays: Use recombinant enzymes (e.g., cyclooxygenase or lipoxygenase) with UV-Vis monitoring of substrate conversion (e.g., absorbance at 450 nm for prostaglandin derivatives) .
  • Cell-based models: Immortalized cell lines (e.g., HEK293) treated with the compound to measure downstream signaling (e.g., ELISA for inflammatory markers) .
  • Docking simulations: Molecular docking (AutoDock Vina) to predict binding modes to active sites, validated by mutagenesis studies .

Methodological Notes

  • Safety protocols: Handle this compound under fume hoods with PPE (gloves, lab coat) due to potential irritancy .
  • Data repositories: Cross-reference spectral data with PubChem or HMDB entries for analogous compounds .
  • Ethical compliance: Adhere to institutional guidelines for chemical waste disposal and biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.